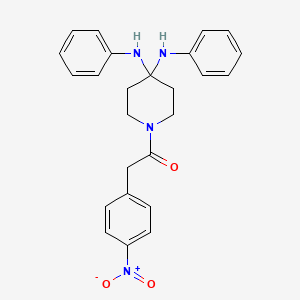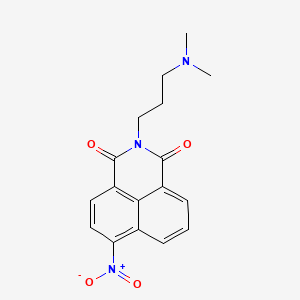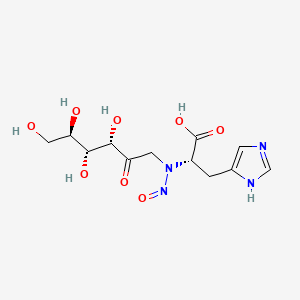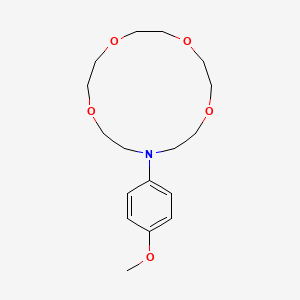![molecular formula C18H16Br2N2O2 B14349835 1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide CAS No. 91234-67-2](/img/structure/B14349835.png)
1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structural and electrochemical properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in supramolecular chemistry, molecular electronics, and as redox-active materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with a carboxyphenylmethyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced or oxidized depending on the conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-[(4-Carboxyphenyl)methyl]-4,4’-bipyridin-1-ium dibromide exerts its effects is primarily through its redox activity. The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes
Propriétés
Numéro CAS |
91234-67-2 |
|---|---|
Formule moléculaire |
C18H16Br2N2O2 |
Poids moléculaire |
452.1 g/mol |
Nom IUPAC |
4-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]benzoic acid;dibromide |
InChI |
InChI=1S/C18H14N2O2.2BrH/c21-18(22)17-3-1-14(2-4-17)13-20-11-7-16(8-12-20)15-5-9-19-10-6-15;;/h1-12H,13H2;2*1H |
Clé InChI |
VVSKLTGMWNHXFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3)C(=O)O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)



![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)




